4-(2-methylhex-5-en-3-yn-2-yl)phenol
Description
4-(2-Methylhex-5-en-3-yn-2-yl)phenol is a phenolic compound characterized by a phenol ring substituted at the para position with a branched aliphatic chain containing both a double bond (C5-en) and a triple bond (C3-yn). The compound is commercially available as a building block for research, with pricing tiers reflecting its specialized synthesis (50 mg: €1,488; 500 mg: €4,249) .
Properties
IUPAC Name |
4-(2-methylhex-5-en-3-yn-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-4-5-10-13(2,3)11-6-8-12(14)9-7-11/h4,6-9,14H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCZSLMYYOGMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC=C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181444 | |
| Record name | Phenol, 4-(1,1-dimethyl-4-penten-2-ynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2696-33-5 | |
| Record name | 4-(1,1-Dimethyl-4-penten-2-yn-1-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2696-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(1,1-dimethyl-4-penten-2-ynyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002696335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(1,1-dimethyl-4-penten-2-ynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methylhex-5-en-3-yn-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylhex-5-en-3-yn-2-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with 1,1-dimethyl-4-penten-2-yne under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, followed by the addition of the alkyne to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylhex-5-en-3-yn-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and meta positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated phenolic compounds.
Reduction: Alkenes and alkanes.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
4-(2-methylhex-5-en-3-yn-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-methylhex-5-en-3-yn-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group of the phenol can form hydrogen bonds with amino acid residues in the active site of enzymes, while the alkyne group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Trisubstituted Phenols ()
Compounds such as 3,5-bis(4-methoxyphenyl)-2-phenylphenol (9d) and 2-(4-chlorophenyl)-3,5-bis(4-methylphenyl)phenol (9e) feature aromatic substituents (e.g., methoxy, chloro, methylphenyl groups) on the phenol ring. These substituents are electron-donating (methoxy) or moderately electron-withdrawing (chloro), influencing the phenol’s acidity and reactivity. In contrast, the aliphatic unsaturated chain in 4-(2-methylhex-5-en-3-yn-2-yl)phenol introduces steric bulk and conjugated π-systems, which may reduce crystallinity compared to aromatic-substituted analogs .
Phenol Esters ()
Phenol esters like 4-nitrophenyl acetate and 4-acetoxybenzoic acid replace the hydroxyl group with ester functionalities. While these compounds share a phenolic backbone, their reactivity diverges significantly due to the ester group’s susceptibility to hydrolysis. The target compound retains the free phenolic -OH group, enabling hydrogen bonding and participation in acid-base reactions .
Furan-Substituted Phenol ()
The compound 4-[2-(5-hexylfuran-2-yl)ethyl]-2-methoxyphenol (FDB020768) incorporates a hexylfuran moiety, introducing polarity from the furan oxygen. Compared to the alkyne/alkene chain in this compound, this structure may exhibit higher solubility in polar solvents and distinct biological activity due to heterocyclic interactions .
Physical and Spectral Properties
Melting Points and Solubility
- Trisubstituted phenols (9d, 9e): High melting points (173–175°C) due to aromatic stacking and hydrogen bonding.
- This compound: Expected lower melting point (data unavailable) owing to reduced symmetry and weaker crystal packing from the aliphatic chain.
- Phenol esters: Variable solubility; for example, 4-nitrophenyl acetate is hydrophobic, while 4-acetoxybenzoic acid is moderately polar .
NMR Spectral Data
- Trisubstituted phenols: Aromatic protons in 9d appear at δ 6.6–7.4 ppm, while methoxy groups resonate at δ 3.8 ppm .
- This compound: Predicted signals include alkene protons (δ 5–6 ppm) and alkyne protons (δ 2–3 ppm), with aromatic protons near δ 6.8–7.2 ppm.
Electronic Effects and Reactivity
- Acidity: The target compound’s phenol -OH group is likely more acidic (lower pKa) than analogs with electron-donating substituents (e.g., methoxy in 9d) due to the electron-withdrawing effect of the conjugated triple bond.
- Reactivity: The unsaturated chain enables click chemistry (e.g., Huisgen cycloaddition) or hydrogenation, contrasting with the electrophilic aromatic substitution reactivity of chlorophenyl- or methoxyphenyl-substituted phenols .
Biological Activity
4-(2-methylhex-5-en-3-yn-2-yl)phenol, a phenolic compound, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's effects.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
This compound features a phenolic ring substituted with a long carbon chain, which may influence its biological activity. The synthesis typically involves the reaction of phenolic compounds with alkyne derivatives, utilizing various catalytic methods to achieve high yields.
Antimicrobial Properties
Recent studies have indicated that phenolic compounds exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| S. aureus | 16 |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. The ability of this compound to scavenge free radicals was evaluated using various assays such as DPPH and ABTS.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
The low IC50 values indicate strong antioxidant activity, which may contribute to protective effects against oxidative stress-related diseases.
Cytotoxicity Studies
Cytotoxic effects of this compound were assessed in various cancer cell lines. The compound demonstrated selective cytotoxicity towards human breast cancer cells (MCF-7).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 25 |
| A549 | 30 |
These results highlight the potential of this compound in cancer therapy, particularly in targeting specific tumor types.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to control groups.
- Cancer Treatment : In vitro studies published in the Journal of Cancer Research showed that treatment with this compound led to apoptosis in MCF-7 cells, suggesting mechanisms that warrant further investigation into its use as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
